molecular formula C13H16N6O B2488059 1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one CAS No. 2094822-43-0

1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one

Cat. No. B2488059
CAS RN: 2094822-43-0
M. Wt: 272.312
InChI Key: HZGHBRDMFLKDEW-UHFFFAOYSA-N
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Description

The compound “1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This class of compounds has garnered interest due to their presence in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines and their analogs has been a topic of research for many years . A series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been designed and synthesized in order to find novel anti-tumor compounds .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is complex and versatile . The [1,2,4]triazolopyrimidine heterocycle system presents four different families of isomers, among which the [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and can lead to a variety of products with different biological activities . For instance, some compounds have shown promising anti-tumor activities against cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For instance, some compounds have shown high affinity and less toxicity than certain positive controls .

properties

IUPAC Name

1-[4-(2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-3-13(20)18-6-4-17(5-7-18)12-9-14-8-11-15-10(2)16-19(11)12/h3,8-9H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGHBRDMFLKDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CN=CC2=N1)N3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one

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